molecular formula C12H13NO3 B8313879 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one

2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one

Cat. No. B8313879
M. Wt: 219.24 g/mol
InChI Key: GQODVGKEVQQEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04665070

Procedure details

Methyl lithium (4.69 ml, 1.4M, Aldrich) was added to a suspension of cuprous iodide (0.62 gm) in anhydrous ether under argon at -78° C. The solution was stirred at -25° C. for 25 min. This solution was added to a solution of 2-ethoxy-5-bromomethyl-4H-3,1-benzoxazin-4-one (200 mg) in 15 ml anhydrous ether and 3 ml dry tetrahydrofuran at -60° C. Reaction was monitored by TLC until reaction completion. The reaction was quenched with saturated ammonium chloride solution and filtered. The filtrate was extracted in the usual manner. The ethereal layer was washed with water, dried over magnesium sulphate and evaporated to give an oil. The material was purified by thick layer chromatography (Rf =0.75, 3-% ethyl acetate: petroleum ether), to give 2-ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one, m.p. 89°-91° C., H NMR: 1.3, 1.5 (2t, 6H, 2CH3), 3.2 (q, 2H, CH2), 4.5 (q, 2H, OCH2CH3), 7.2 (m, 2H, ArH), 7.6 (t, 1H, ArH).
Quantity
4.69 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[CH2:3]([O:5][C:6]1[O:11][C:10](=[O:12])[C:9]2[C:13]([CH2:17]Br)=[CH:14][CH:15]=[CH:16][C:8]=2[N:7]=1)[CH3:4]>CCOCC.O1CCCC1>[CH2:3]([O:5][C:6]1[O:11][C:10](=[O:12])[C:9]2[C:13]([CH2:17][CH3:1])=[CH:14][CH:15]=[CH:16][C:8]=2[N:7]=1)[CH3:4]

Inputs

Step One
Name
Quantity
4.69 mL
Type
reactant
Smiles
C[Li]
Name
cuprous iodide
Quantity
0.62 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)OC1=NC2=C(C(O1)=O)C(=CC=C2)CBr
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at -25° C. for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was monitored by TLC until reaction completion
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride solution
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted in the usual manner
WASH
Type
WASH
Details
The ethereal layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The material was purified by thick layer chromatography (Rf =0.75, 3-% ethyl acetate: petroleum ether)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C)OC1=NC2=C(C(O1)=O)C(=CC=C2)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.